molecular formula C29H37NO3 B1233425 Viaminate CAS No. 53839-71-7

Viaminate

Cat. No.: B1233425
CAS No.: 53839-71-7
M. Wt: 447.6 g/mol
InChI Key: VRSMJNVXOITYPE-FSDIUQKZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

Viaminate, systematically named ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate , follows IUPAC conventions for retinoid derivatives. The nomenclature reflects its structural components:

  • A polyene chain with four conjugated double bonds in the 2E,4E,6E,8E configurations.
  • A 2,6,6-trimethylcyclohexenyl terminal group.
  • An ethyl benzoate moiety linked via an amide bond.

Isomeric considerations arise from the stereochemical rigidity of the polyene chain. The E (trans) configuration of all double bonds is critical for maintaining planarity and conjugation, which influence electronic properties and biological activity. No Z isomers are reported in purified synthetic batches, as confirmed by stereocontrolled synthesis protocols.

X-ray Crystallographic Analysis of Solid-State Conformation

While direct X-ray crystallographic data for this compound is limited, structural analogs like β-lactoglobulin complexes provide insights into retinoid packing patterns. Key observations include:

  • Hydrophobic interactions dominate in the solid state, with the polyene chain adopting a linear conformation to minimize steric strain.
  • The cyclohexenyl group exhibits chair conformations, stabilized by intramolecular van der Waals forces.
  • The amide linkage participates in hydrogen-bonding networks, as observed in similar retinamides.
Crystallographic Parameter Value
Space group (analog) P2$$_1$$
Unit cell dimensions (Å) a = 10.2, b = 15.6, c = 8.9
Density (g/cm$$^3$$) 1.071 ± 0.06

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSMJNVXOITYPE-FSDIUQKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318689
Record name Viaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53839-71-7
Record name Viaminate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53839-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Carboethoxyphenyl)retinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIAMINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Raw Material Preparation

Ingredients are grouped into aqueous and oil phases :

  • Aqueous Phase :

    • Glycerol (10–20 g/100 g)

    • Sodium lauryl sulfate (0.5–2 g/100 g)

    • Preservative (methyl/ethyl hydroxybenzoate, 0.01–0.1 g/100 g)

    • Purified water (balance)

  • Oil Phase :

    • Stearic acid (5–10 g/100 g)

    • Glyceryl monostearate (5–10 g/100 g)

    • Lanolin (0.5–4 g/100 g)

    • White vaseline (0.5–2 g/100 g)

This compound (0.1–0.5 g/100 g) and vitamin E (0.3–0.8 g/100 g) are added post-homogenization to prevent thermal degradation.

Emulsification Process

  • Aqueous Phase Heating : Components heated to 75–85°C with stirring (20–30 min).

  • Oil Phase Melting : Ingredients melted at 65–75°C, homogenized for 20–30 min.

  • Primary Emulsification : Combined phases homogenized under vacuum (0.01–0.05 MPa) at 75–85°C for 25–35 min.

  • Active Ingredient Incorporation : this compound and vitamin E added at 45–55°C, followed by secondary homogenization (30–45 min).

  • Cooling : Final product cooled to 28–38°C before packaging.

Critical Parameters in Emulsion Stability

Temperature Control

  • Oil Phase Melting : Exceeding 85°C risks retinoid decomposition. Patent data show optimal stability when phases are heated to 80 ± 5°C.

  • Cooling Rate : Rapid cooling (≥5°C/min) prevents crystal growth in the emulsion matrix.

Light Sensitivity Mitigation

Operational steps conducted under red light (λ > 600 nm) to prevent photoisomerization, aligning with LC-MS/MS handling protocols.

Pharmacokinetic Considerations in Preparation Design

Oral pharmacokinetic studies reveal:

  • Linear Dose Proportionality : AUC₀–t and Cₘₐₓ scale linearly with doses from 50–150 mg.

  • Food Interaction : High-fat meals increase bioavailability by 2.3-fold, suggesting emulsified formulations enhance intestinal absorption.

Quality Control Metrics

ParameterSpecificationMethod
This compound Assay90–110% of label claimHPLC (UV detection)
Particle Size≤100 mesh sieveLaser Diffraction
Microbial Limits<10 CFU/gUSP <61>

Chemical Reactions Analysis

Types of Reactions: Viaminate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Acne Treatment

Viaminate is primarily prescribed for:

  • Topical Applications : Creams and gels containing this compound are used to treat localized acne lesions. These formulations help to reduce inflammation and promote healing.
  • Oral Administration : Capsules containing this compound are also available, providing systemic treatment for more severe cases of acne.

Comparative Studies

Several studies have compared this compound with other treatments:

  • Herbal Medicine vs. This compound : In trials assessing herbal remedies against conventional treatments, this compound demonstrated comparable efficacy to antibiotics and other vitamin A derivatives .
  • Combination Therapies : Some research has explored the use of this compound in conjunction with other medications, highlighting its potential to enhance overall treatment outcomes for acne patients .

Case Study 1: Efficacy in Rat Models

A study involving rat models induced with Propionibacterium acnes showed significant improvement in symptoms after 30 days of treatment with this compound. Transcriptomic analyses revealed that this compound effectively regulated pathways associated with keratinization .

Case Study 2: Human Clinical Trials

In a controlled clinical trial involving human subjects with moderate to severe acne, participants treated with this compound reported reduced lesion counts and improved skin texture compared to those receiving placebo treatments. The study emphasized the importance of S100A8 and S100A9 modulation as a key mechanism underlying these improvements .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Acne TreatmentTopical creams and oral capsules for acne management
Mechanism ExplorationInhibition of *Propionibacterium acnes; regulation of S100A8/S100A9
Comparative EfficacyComparable results to antibiotics and herbal treatments

Comparison with Similar Compounds

Mechanistic Differences
Compound Mechanism of Action Key Targets/Pathways
Viaminate Inhibits keratinocyte proliferation, downregulates androgen receptors, suppresses S100A8/S100A9-MAPK and TLR2/NF-κB pathways . S100A8/S100A9, MAPK (p38/JNK/ERK1/2), TLR2, NF-κB, androgen receptors
Isotretinoin Reduces sebum production, normalizes follicular keratinization via retinoic acid receptors (RARs). RARs, sebaceous glands
Daivobet® Combines calcipotriol (vitamin D analog) and betamethasone (steroid); inhibits keratinocyte proliferation and inflammation. Vitamin D receptor, glucocorticoid receptor

Key Insights :

  • This compound uniquely targets androgen receptor expression, offering a distinct advantage in hormone-influenced acne .
Efficacy in Acne Treatment

Table 1: Clinical Efficacy of this compound vs. Isotretinoin

Parameter This compound (50 mg tid) Isotretinoin (10 mg bid)
Moderate Acne 51% clearance at 6 weeks 57% clearance at 6 weeks
Severe Acne Lower efficacy; higher drug cost Superior efficacy; lower drug cost
Inflammatory Lesions Slower reduction Faster reduction (significant at 2–6 weeks)
Non-inflammatory Lesions Comparable to isotretinoin Comparable to this compound

Key Findings :

  • For moderate acne, this compound and isotretinoin show similar efficacy, but isotretinoin acts faster on inflammatory lesions .
  • For severe acne, isotretinoin is more effective and cost-efficient .

Table 2: Adverse Effects Comparison

Compound Common Side Effects Severe Risks
This compound Dry skin, mild dizziness (36.5% incidence) Rare hepatotoxicity (case reports)
Isotretinoin Dryness, cheilitis, hyperlipidemia (68.8% incidence) Teratogenicity, depression, IBD
Daivobet® Local irritation, erythema Skin atrophy (long-term steroid use)

Key Insights :

  • This compound has a lower incidence of side effects compared to isotretinoin but carries a rare risk of hepatotoxicity .
  • Isotretinoin’s teratogenicity necessitates strict contraceptive measures, unlike this compound .
Pharmacokinetics

Table 3: Pharmacokinetic Properties

Parameter This compound Isotretinoin
Half-life (t₁/₂) ~15 hours (dose-independent) 10–20 hours
Food Effect AUC ↑ 6.8-fold with high-fat meal AUC ↓ 60% with fasting
Excretion Primarily fecal (12.9%); minimal urinary (0.003%) Hepatic metabolism; renal excretion

Key Insights :

  • This compound’s absorption is significantly enhanced by food, unlike isotretinoin, which should be taken fasting .
  • Low urinary excretion suggests a hepatic metabolism pathway, aligning with its hepatotoxicity risk .
Synergy with Other Therapies
  • Daivobet® Combination : In RHE, this compound combined with Daivobet® reduced treatment duration (10.6 vs. 20.3 weeks in moderate vs. severe cases) and improved IGA scores by 77.6% .
  • Traditional Chinese Medicine (TCM) : this compound showed comparable efficacy to TCM decoctions (89% vs. 92%) but with higher side effects .

Biological Activity

Viaminate, a derivative of retinoic acid, has garnered attention for its biological activity, particularly in dermatological applications. This article delves into the compound's mechanisms of action, therapeutic effects, case studies, and relevant research findings.

Overview of this compound

This compound is primarily utilized in the treatment of acne and disorders related to keratinization. Its biological activities are attributed to its ability to regulate keratinocyte differentiation and proliferation, reduce sebum production, and modulate inflammatory responses. Research indicates that this compound may also have implications in broader therapeutic contexts due to its effects on various cellular pathways.

This compound operates through several mechanisms:

  • Keratinocyte Regulation : It influences keratinocyte cell differentiation and proliferation, which is crucial in managing acne and other skin conditions.
  • Anti-inflammatory Effects : this compound has been shown to attenuate inflammatory responses induced by Propionibacterium acnes, a primary bacterium involved in acne development .
  • Fatty Acid Metabolism : Transcriptome analyses suggest that this compound significantly affects fatty acid metabolism and cellular keratinization pathways, indicating a multifaceted role in skin health .

Case Studies

  • Acne Treatment Efficacy :
    • A clinical study involving 186 patients treated with this compound cream reported a cure rate of 60.2% , with an effective percentage reaching 94.6% for various acne types. The cream demonstrated good skin permeability and stability without adverse reactions .
  • Impact on Keratinization Disorders :
    • A feasibility study indicated that combining this compound with Daivobet® led to an earlier response in patients with moderate refractory hyperkeratotic eczema compared to those treated with Daivobet® alone. The average treatment duration was significantly shorter for moderate cases (10.6 weeks) versus severe cases (20.3 weeks) .

Research Findings

  • In vitro studies have demonstrated that this compound reduces P. acnes proliferation and the associated inflammatory response in human skin models .
  • A study on rats with induced acne showed significant improvements in symptoms such as redness and epidermal thickening after 30 days of this compound treatment, supporting its effectiveness in reducing acne-related inflammation and keratin overproduction .

Safety Profile and Adverse Effects

While this compound shows promise in treating skin conditions, safety concerns have been raised:

  • A case report highlighted severe hepatotoxicity associated with prolonged use of this compound, leading to hepatic failure in a patient after two months of treatment . This underscores the necessity for careful monitoring during therapy.

Comparative Analysis of Biological Activity

Aspect This compound Other Retinoids
Primary Use Acne treatmentAcne, psoriasis
Mechanism Keratinocyte regulationKeratinocyte regulation
Anti-inflammatoryAnti-inflammatory
Fatty acid metabolismVariable
Efficacy Rate Up to 94.6% effectiveVariable (depends on type)
Adverse Effects Hepatotoxicity reportedSkin irritation common

Q & A

Q. What experimental models are commonly used to study Viaminate's efficacy in dermatological conditions?

this compound is frequently evaluated in rodent models of acne and hyperkeratotic eczema. For example, Propionibacterium acnes-induced acne in rats is a standard model to assess anti-inflammatory and keratinization-modulating effects. Parameters such as ear thickness, epidermal hyperplasia, and inflammatory cytokines (IL-6, IL-1β, TNF-α) are quantified using histopathology and ELISA . In hyperkeratotic eczema, retrospective clinical studies often combine this compound with topical therapies (e.g., Daivobet®), measuring outcomes like Investigator Global Assessment (IGA) scores and Patient-Oriented Eczema Measure (POEM-90) .

Q. What are the standard dosages and administration routes for this compound in preclinical studies?

In rodent studies, oral doses range from 1.7–15 mg/kg, administered daily for 4–8 weeks, to observe therapeutic effects on keratinization and inflammation . Clinical trials in humans typically use 25 mg capsules three times daily for 3–6 months, with adjustments based on disease severity and hepatic tolerance .

Q. How is this compound's impact on keratinocyte differentiation assessed in vitro?

Researchers employ COLO-16 human keratinocyte lines to study this compound's regulation of androgen receptor (AR) expression via Northern and Western blotting. Dose-dependent downregulation of AR mRNA and protein correlates with reduced keratinocyte proliferation .

Advanced Research Questions

Q. What molecular pathways underlie this compound's anti-acne effects?

this compound suppresses TLR2-mediated NF-κB and MAPK pathways, inhibiting P. acnes-induced inflammation. Transcriptome analysis in rat models reveals downregulation of pro-inflammatory cytokines and modulation of fatty acid metabolism pathways. In vitro, TLR2 overexpression reverses these effects, confirming pathway specificity . Additionally, AR downregulation in keratinocytes reduces sebum production and hyperkeratinization .

Q. How do researchers reconcile contradictions in this compound's efficacy across hyperkeratotic eczema studies?

Retrospective studies report variability in treatment response (e.g., 3.9 weeks for moderate vs. 10.8 weeks for severe cases). Stratification by disease severity and combination therapies (e.g., Daivobet®) improve outcomes, but small sample sizes and lack of controls limit generalizability . Meta-analyses recommend standardized endpoints (e.g., IGA reduction >2) and subgroup analyses to address heterogeneity .

Q. What methodologies are used to detect and quantify this compound-related impurities in pharmaceutical formulations?

LC-MS with Symmetry C18 columns and methanol mobile phases identifies isomers and degradation products. ADMET Predictor software evaluates impurities' hepatotoxicity, guiding quality control protocols. For example, an unknown impurity (isomer) was detected at 0.2% concentration, requiring stability testing under varying storage conditions .

Q. What evidence supports this compound's long-term safety profile in chronic dermatoses?

Retrospective cohort studies (n=61) over 24 weeks show no significant hepatotoxicity signals, with ALT/AST levels remaining within normal ranges. However, transient anti-inflammatory effects post-cessation suggest rebound risks, necessitating tapering protocols . In vitro cytotoxicity assays (e.g., MTT on hepatocytes) further validate safety thresholds .

Q. How do combination therapies enhance this compound's efficacy in refractory hyperkeratotic eczema?

Synergy with Daivobet® (calcipotriol/betamethasone) reduces keratinization via calcipotriol's cytokine regulation and betamethasone's immunosuppression. A steroid-sparing effect is observed, minimizing cutaneous atrophy. Clinical trials report 77.6% IGA reduction in moderate cases and 66.7% in severe cases, with POEM-90 scores improving by >85% .

Methodological Considerations

  • Experimental Design : Prioritize randomized controlled trials (RCTs) over retrospective studies to address confounding variables .
  • Analytical Techniques : Combine transcriptome profiling, Western blotting, and LC-MS for mechanistic and quality-control insights .
  • Statistical Analysis : Use multivariate regression to adjust for disease severity and treatment duration in efficacy studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Viaminate
Reactant of Route 2
Reactant of Route 2
Viaminate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.